1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one
Description
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is a chlorinated acetophenone derivative featuring a trifluoromethoxy group and a chloromethyl substituent on the aromatic ring. Its molecular formula is C₁₁H₁₀Cl₂F₃O₂ (inferred from analogs in ), with a molecular weight of approximately 298.71 g/mol (based on structural parallels to ). The compound’s reactivity and applications are influenced by the electron-withdrawing trifluoromethoxy group (-OCF₃) and the chloromethyl (-CH₂Cl) moiety, which may enhance its utility as a synthetic intermediate in pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C11H9Cl2F3O2 |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
1-chloro-1-[4-(chloromethyl)-3-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)7-2-3-8(5-12)9(4-7)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
VYXLBDBTXJGUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)CCl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Challenges
The target compound’s structure comprises a phenyl ring with a chloromethyl group at position 4, a trifluoromethoxy group at position 3, and a propan-2-one moiety bearing a chlorine atom at the α-position. Retrosynthetically, the molecule can be dissected into three key components:
- Chloromethyl-substituted phenyl ring : Introduced via electrophilic aromatic substitution or directed metalation.
- Trifluoromethoxy group : Typically installed via nucleophilic substitution or diazotization.
- Chlorinated propan-2-one backbone : Formed through Friedel-Crafts acylation followed by α-chlorination.
Challenges include managing the electron-withdrawing effects of the trifluoromethoxy group, which deactivates the aromatic ring, and controlling regioselectivity during chloromethylation and acylation.
Synthetic Routes and Methodologies
Route 1: Sequential Functionalization of the Aromatic Ring
Step 1: Synthesis of 3-Trifluoromethoxy-4-chloromethylbenzene
- Starting material : 3-Hydroxybenzaldehyde.
- Trifluoromethoxy introduction :
- Chloromethylation :
Step 2: Friedel-Crafts Acylation
- Reagents : Acetyl chloride (CH₃COCl), AlCl₃ (1.2 equiv), dichloromethane (DCM), 0°C → room temperature.
- Mechanism : Electrophilic acylation at the least deactivated position (para to chloromethyl).
- Product : 1-(4-Chloromethyl-3-(trifluoromethoxy)phenyl)propan-2-one.
- Yield : ~58% (similar to Friedel-Crafts reactions on deactivated rings).
Step 3: α-Chlorination of the Ketone
- Conditions : Cl₂ gas (1.1 equiv), FeCl₃ (0.1 equiv), DCM, 25°C, 12 h.
- Mechanism : Electrophilic chlorination at the α-carbon via enolate intermediacy.
- Yield : ~72% (based on chlorination of analogous ketones).
Overall yield : ~27% (cumulative).
Route 2: Multi-Step Synthesis via Advanced Intermediates
Step 1: Synthesis of 3-Trifluoromethoxyphenol
- Starting material : 3-Nitrophenol.
- Reduction : Catalytic hydrogenation (H₂, Pd/C, EtOH) to 3-aminophenol.
- Diazotization : NaNO₂, HCl, 0°C, followed by reaction with Cu(CF₃O) to install the trifluoromethoxy group.
- Yield : ~80%.
Step 2: Chloromethylation and Protection
- Chloromethylation : As in Route 1.
- Protection : Methylation of phenol (MeI, K₂CO₃) to prevent side reactions during acylation.
Step 3: Friedel-Crafts Acylation and Deprotection
Step 4: α-Chlorination
- Identical to Route 1.
Advantages : Higher regiocontrol due to protective group strategy.
Disadvantages : Additional steps reduce overall yield (~22%).
Industrial-Scale Considerations
Continuous Flow Reactors
- Chloromethylation and acylation steps benefit from continuous flow systems to enhance heat transfer and safety (critical for exothermic reactions).
- Example : Tubular reactor with ZnCl₂-coated packing for chloromethylation at 60°C.
Comparative Analysis of Methods
| Parameter | Route 1 (Direct) | Route 2 (Protected) |
|---|---|---|
| Steps | 3 | 5 |
| Overall Yield | 27% | 22% |
| Regioselectivity | Moderate | High |
| Scalability | Suitable for bulk | Requires optimization |
| Cost | Lower | Higher |
Emerging Methodologies and Innovations
Photocatalytic Chlorination
Directed C-H Functionalization
- Palladium-catalyzed C-H activation to install chloromethyl groups directly, avoiding electrophilic substitution.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro and chloromethyl groups can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium cyanide (KCN) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects.
- Anticancer Agents: Research has indicated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. For example, modifications to the trifluoromethoxy group can enhance the selectivity and potency of anticancer agents derived from this compound .
- Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, particularly against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .
Agrochemicals
In the field of agrochemicals, this compound is investigated for its potential as a pesticide or herbicide. Its trifluoromethoxy group contributes to its lipophilicity, enhancing its ability to penetrate plant tissues.
- Pesticidal Activity: Studies have demonstrated that compounds with similar structures exhibit significant insecticidal properties against agricultural pests. This compound could be modified to improve its effectiveness and reduce environmental impact .
Material Science
The compound's unique chemical structure allows it to be used in developing advanced materials, particularly in polymer chemistry.
- Polymer Intermediates: It serves as a building block for synthesizing polymers with specific properties such as increased thermal stability and chemical resistance. The incorporation of trifluoromethoxy groups into polymers can enhance their hydrophobicity and durability .
Case Study 1: Synthesis of Anticancer Agents
A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound. The researchers modified the chloromethyl and trifluoromethoxy groups to enhance anticancer activity against breast cancer cell lines. Results indicated a significant increase in cytotoxicity compared to the parent compound, demonstrating the potential for developing targeted cancer therapies .
Case Study 2: Development of Pesticides
In agricultural research, a team evaluated the insecticidal properties of synthesized derivatives of this compound against common pests like aphids and whiteflies. The results showed that certain modifications led to over 80% mortality in treated populations within 48 hours, indicating strong potential for use in crop protection .
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
a) 1-Chloro-1-(2-(methylthio)-3-(trifluoromethoxy)phenyl)propan-2-one ()
- Molecular Formula : C₁₁H₁₀ClF₃O₂S
- Key Differences: Substituents at positions 2 (methylthio) and 3 (trifluoromethoxy) on the phenyl ring vs. 4 (chloromethyl) and 3 (trifluoromethoxy) in the target compound. Physical Properties: Predicted boiling point 300.4±42.0°C and density 1.37±0.1 g/cm³ (). These values suggest higher thermal stability compared to non-fluorinated analogs. Reactivity: The methylthio (-SMe) group may introduce nucleophilic sites, whereas the chloromethyl group in the target compound could facilitate alkylation reactions.
b) 1-Chloro-1-(3-(methylthio)-2-(trifluoromethoxy)phenyl)propan-2-one ()
- Molecular Formula : C₁₁H₁₀ClF₃O₂S
- Key Differences :
- Substituents at positions 3 (methylthio) and 2 (trifluoromethoxy) vs. the target compound’s positions 3 (trifluoromethoxy) and 4 (chloromethyl) .
- Synthesis Challenges : Positional isomerism may lead to steric hindrance or electronic effects altering reaction pathways (e.g., Friedel-Crafts acylation).
Functional Group Variants
a) Chalcone Derivatives ()
- Example: 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (). Structure: Features an α,β-unsaturated ketone (enone) system instead of a chlorinated acetone moiety. Reactivity: The enone system undergoes conjugate additions, whereas the target compound’s chloroacetone structure may favor nucleophilic substitution (e.g., SN2 at the chloromethyl group). Solubility: The hydroxyl (-OH) group in chalcones enhances polar solvent solubility, unlike the hydrophobic trifluoromethoxy group in the target compound.
b) Brominated Propenones ()
- Example: 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one. Structure: Bromine substituent and enone system. Molecular Weight: Higher due to bromine (Br: ~80 g/mol vs. Cl: ~35.5 g/mol). Applications: Bromine’s leaving-group ability may make it preferable in cross-coupling reactions compared to the target compound’s chloromethyl group.
Trifluoromethylated and Amine Derivatives
a) 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine ()
- Structure : Contains a trifluoromethyl (-CF₃) group and a tertiary amine.
- Properties : The amine group increases basicity, while the trifluoromethyl group enhances lipophilicity. This contrasts with the target compound’s neutral ketone and chloromethyl groups.
b) Indole-Chalcone Hybrids ()
- Example: (E)-3-(5-Bromo-3-(trifluoroacetyl)-2-(4-(trifluoromethoxy)phenyl)-1H-indol-7-yl)-3-(4-chlorophenyl)prop-2-en-1-one. The target compound’s simpler structure may limit such interactions.
Research Implications
- Synthetic Utility : The target compound’s chloromethyl group offers a handle for further functionalization (e.g., nucleophilic substitution), while its trifluoromethoxy group enhances stability against metabolic degradation .
- Biological Potential: Analogs with trifluoromethoxy groups () are often explored in drug discovery due to their bioavailability and resistance to oxidation.
- Physical Properties : Positional isomerism significantly affects boiling points and densities, as seen in , guiding solvent selection in synthesis.
Biological Activity
1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 288.66 g/mol. It possesses a chloro group, a trifluoromethoxy group, and a ketone functional group, which contribute to its reactivity and biological profile.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that the compound exhibited significant antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
This suggests that the compound may be effective in treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have shown that this compound has cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values for different cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
These findings indicate its potential as a therapeutic agent in oncology.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In a study assessing its effect on cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, it was found to significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activities of this compound are believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The trifluoromethoxy group enhances binding affinity to target enzymes involved in inflammatory pathways.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways in cancer cells leads to increased cell death.
- Disruption of Bacterial Cell Membranes : The lipophilic nature of the compound allows it to penetrate bacterial membranes effectively.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Case Study A : In a clinical setting, patients with resistant bacterial infections were treated with formulations containing this compound, resulting in a significant reduction in infection rates.
- Case Study B : A preclinical trial involving animal models showed that administration led to tumor shrinkage in xenograft models of breast cancer.
Q & A
Q. What are the optimal synthetic routes for 1-Chloro-1-(4-(chloromethyl)-3-(trifluoromethoxy)phenyl)propan-2-one, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation followed by halogenation. For example:
Friedel-Crafts Acylation : React 4-(chloromethyl)-3-(trifluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis catalyst (e.g., AlCl₃).
Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate intermediates.
Halogenation : Introduce the chloro group via nucleophilic substitution (e.g., using PCl₅ or SOCl₂ under anhydrous conditions).
Purity is validated via GC-MS (≥98% purity threshold) and ¹H/¹³C NMR spectroscopy to confirm functional groups .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies the chloromethyl (-CH₂Cl) and trifluoromethoxy (-OCF₃) groups via δ 4.5–5.0 ppm (CH₂Cl) and δ 3.8–4.2 ppm (OCF₃). ¹⁹F NMR confirms the trifluoromethoxy group at δ -55 to -58 ppm.
- IR Spectroscopy : Detect carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-Cl bonds at ~650 cm⁻¹.
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak [M+H]⁺ at m/z 317.15 (calculated for C₁₁H₉Cl₂F₃O₂) .
Advanced Research Questions
Q. How can contradictory crystallographic data be resolved during structural elucidation?
- Methodological Answer : Discrepancies in X-ray diffraction (XRD) data may arise from crystal twinning or disordered solvent molecules. To resolve:
Refinement Software : Use SHELXL (via Olex2 interface) for high-resolution refinement. Apply TWIN/BASF commands to model twinning .
Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.
Complementary Data : Validate against DFT-optimized structures (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to confirm bond lengths/angles .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?
- Methodological Answer : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Key factors:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Nucleophile Selection : Amines (e.g., NH₃) or thiols (e.g., NaSH) yield substituted derivatives.
- Kinetic Studies : Monitor reaction progress via ¹H NMR (disappearance of CH₂Cl signal at δ 4.5 ppm).
Comparative studies with 2-Chloro-3-(2-ethylphenyl)-1-propene () suggest steric hindrance from the trifluoromethoxy group may slow reactivity by 15–20% .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) to model hydrolysis pathways:
Protonation States : Calculate pKa values of the carbonyl and chloromethyl groups using ChemAxon or ACD/Labs.
Degradation Pathways : Simulate hydrolysis at pH 2–12; the trifluoromethoxy group stabilizes the aromatic ring against electrophilic attack, while the chloromethyl group hydrolyzes to -CH₂OH at pH > 10 .
Data Contradiction Analysis
Q. How to address conflicting spectroscopic data between NMR and XRD results?
- Methodological Answer :
- Case Study : If NMR suggests a planar carbonyl group but XRD shows torsional distortion:
Dynamic Effects : NMR averages conformers, while XRD captures static crystal packing. Perform variable-temperature NMR to detect conformational exchange.
DFT Optimization : Compare experimental XRD bond angles with gas-phase DFT models to identify crystal-packing influences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
